molecular formula C19H14ClNO5S B3478081 phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate

phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate

Cat. No.: B3478081
M. Wt: 403.8 g/mol
InChI Key: KRMACHHQINXJKB-UHFFFAOYSA-N
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Description

Phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate is a synthetic organic compound characterized by a benzoate ester core. Key structural features include:

  • 2-Hydroxy group on the benzoate ring, enabling hydrogen bonding.
  • 4-{[(4-Chlorophenyl)sulfonyl]amino} substituent, contributing sulfonamide pharmacophore properties.
  • Phenyl ester group, influencing lipophilicity and metabolic stability.

The 4-chlorophenyl sulfonamide group is a common feature in therapeutics targeting protein-protein interactions or enzyme inhibition .

Properties

IUPAC Name

phenyl 4-[(4-chlorophenyl)sulfonylamino]-2-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO5S/c20-13-6-9-16(10-7-13)27(24,25)21-14-8-11-17(18(22)12-14)19(23)26-15-4-2-1-3-5-15/h1-12,21-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMACHHQINXJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-hydroxybenzoic acid in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the 2-hydroxybenzoic acid attacks the sulfonyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide derivatives.

Scientific Research Applications

Phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound’s activity and physicochemical properties are influenced by its core structure and substituents. Below is a comparative analysis with analogs:

Table 1: Structural and Functional Comparison of Analogs
Compound Name Core Structure Key Substituents Biological Activity (IC50) Key Properties
Phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate Benzoate ester 2-Hydroxy, 4-chlorophenyl sulfonamide Not reported Hydroxyl enhances polarity; potential H-bond donor for target binding
(2R)-2-(4-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)propanamide (Compound 9) Propanamide 4-Chlorophenyl sulfonamide, chiral center 53±12 nM (CXCR2 inhibition) Amide group improves metabolic stability; chiral center may influence potency
4-{Benzoyl[(4-chlorophenyl)sulfonyl]amino}-2-chlorophenyl benzoate Benzoate ester 2-Chloro, benzoyl, 4-chlorophenyl sulfonamide Not reported Chlorine increases lipophilicity; benzoyl may sterically hinder binding
2-(4-Chlorophenyl)-2-oxoethyl 4-{[(2-furylmethyl)amino]sulfonyl}benzoate Benzoate ester 2-Oxoethyl-4-chlorophenyl, furylmethyl sulfonamide Not reported Furan introduces π-π interactions; oxoethyl may affect hydrolysis kinetics

Physicochemical and Metabolic Properties

  • Hydroxyl vs.
  • Ester vs. Amide Stability : The benzoate ester in the target compound may act as a prodrug, undergoing hydrolysis in vivo to release the active carboxylic acid. In contrast, the amide group in Compound 9 resists hydrolysis, offering prolonged stability but requiring active transport for absorption.

Key Research Findings

Substituent Effects on Activity :

  • Electron-withdrawing groups (e.g., 4-chloro) on the sulfonamide phenyl ring enhance binding to targets like CXCR2, as seen in Compound 9 .
  • Bulky substituents (e.g., benzoyl in ) may reduce potency due to steric hindrance.

Core Structure Impact :

  • Propanamide derivatives (e.g., Compound 9) exhibit better metabolic stability, while benzoate esters (target compound, ) may prioritize prodrug functionality .

Hydrogen Bonding Potential: The 2-hydroxy group in the target compound could improve receptor interactions compared to non-hydroxylated analogs, aligning with trends in drug design where hydroxyl groups enhance binding specificity .

Biological Activity

Phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate, also known as a derivative of sulfonamide, has garnered attention for its diverse biological activities. This compound is characterized by its sulfonamide functional group, which is known for its pharmacological significance, particularly in antibacterial and anticancer applications. The following sections provide a detailed overview of the biological activity of this compound, including relevant data tables, case studies, and research findings.

The compound has the molecular formula C17H12ClN2O5SC_{17}H_{12}ClN_{2}O_{5}S and features a sulfonyl group attached to a phenolic structure. Its structure allows for various interactions with biological targets, which contribute to its pharmacological effects.

1. Antibacterial Activity

Numerous studies have evaluated the antibacterial properties of compounds containing the sulfonamide moiety. The synthesized derivatives of this compound have shown significant activity against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) Reference
Escherichia coli15Aziz-ur-Rehman et al., 2011
Staphylococcus aureus18Aziz-ur-Rehman et al., 2011
Pseudomonas aeruginosa14Aziz-ur-Rehman et al., 2011
Salmonella Typhi17Aziz-ur-Rehman et al., 2011

The mechanism of action is primarily through inhibition of bacterial folate synthesis, similar to other sulfonamide antibiotics.

2. Enzyme Inhibition

The compound exhibits inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. This activity is crucial for potential therapeutic applications in treating neurodegenerative diseases and urea cycle disorders.

Enzyme IC50 (µM) Reference
Acetylcholinesterase (AChE)25Sanchez-Sancho et al., 1998
Urease30Sanchez-Sancho et al., 1998

These findings suggest that the compound could be further explored for its potential in treating conditions like Alzheimer’s disease and urinary tract infections.

3. Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:

Cancer Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)20Nithiya et al., 2011
HeLa (Cervical Cancer)22Nithiya et al., 2011

The proposed mechanism involves induction of apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Case Studies

  • Study on Antibacterial Efficacy
    A study conducted by Aziz-ur-Rehman et al. (2011) evaluated the antibacterial efficacy of synthesized derivatives, including this compound. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition Mechanism
    Research by Sanchez-Sancho et al. (1998) explored the enzyme inhibition properties of sulfonamide derivatives. The study concluded that the presence of electron-withdrawing groups like chlorine enhances the binding affinity to AChE, making these compounds promising candidates for neuroprotective therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate
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phenyl 4-{[(4-chlorophenyl)sulfonyl]amino}-2-hydroxybenzoate

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